![molecular formula C12H15IN2O3S B11829660 6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)
6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of functional groups such as tert-butylsulfonyl, iodine, and methoxy makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 6-(tert-Butylsulfonyl)-7-methoxyimidazo[1,2-a]pyridine using iodine and a suitable oxidizing agent . The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The tert-butylsulfonyl group can participate in oxidation-reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithium compounds and Grignard reagents are commonly used.
Oxidation: Oxidizing agents like tert-butyl hydroperoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines, while oxidation can lead to sulfone derivatives .
Applications De Recherche Scientifique
6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for developing new drugs with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is studied for its interactions with biological targets and its effects on cellular processes.
Material Science: It is explored for its potential use in optoelectronic devices and sensors due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and provides opportunities for developing specialized applications .
Propriétés
Formule moléculaire |
C12H15IN2O3S |
|---|---|
Poids moléculaire |
394.23 g/mol |
Nom IUPAC |
6-tert-butylsulfonyl-3-iodo-7-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H15IN2O3S/c1-12(2,3)19(16,17)9-7-15-10(13)6-14-11(15)5-8(9)18-4/h5-7H,1-4H3 |
Clé InChI |
HQCUERDZTVBOKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)(=O)C1=CN2C(=NC=C2I)C=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


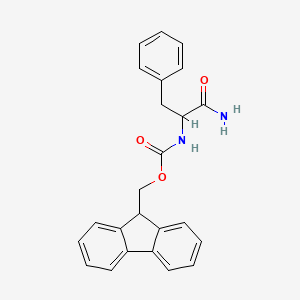


![(R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11829599.png)

![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)
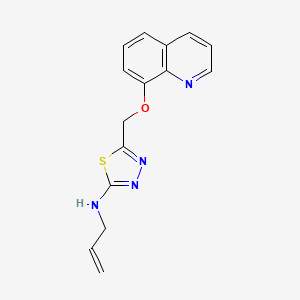
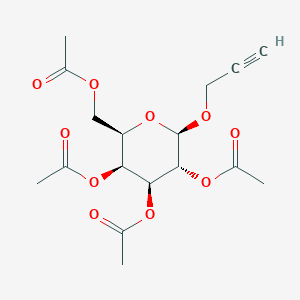
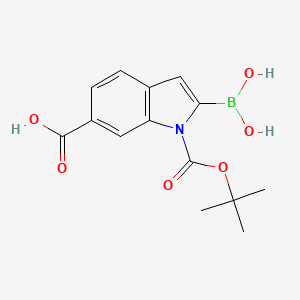
![(E)-tert-butyl (4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B11829637.png)
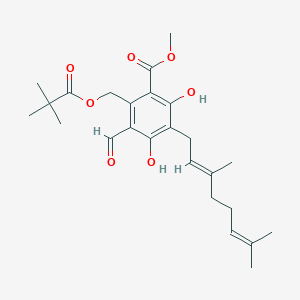

![2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate](/img/structure/B11829662.png)
![N-[(3aR,4R)-6-methyl-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11829669.png)
